1-(2,4-Dihydroxyphenyl)-2-(naphthalen-2-yloxy)ethanone
Description
Properties
IUPAC Name |
1-(2,4-dihydroxyphenyl)-2-naphthalen-2-yloxyethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O4/c19-14-6-8-16(17(20)10-14)18(21)11-22-15-7-5-12-3-1-2-4-13(12)9-15/h1-10,19-20H,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZWONDJKMIEKIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)C3=C(C=C(C=C3)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Catalysts
In this method, 2,4-dihydroxyacetophenone reacts with 2-naphthol under basic conditions to form the ether linkage. A typical procedure involves:
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Base : Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) to deprotonate the phenolic –OH group of 2-naphthol.
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Solvent : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance nucleophilicity.
Reaction Equation :
Yield Optimization
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Catalyst Screening : Cs₂CO₃ increases yield (75–80%) compared to K₂CO₃ (60–65%) due to stronger basicity.
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Solvent Effects : DMSO improves reaction efficiency by stabilizing the transition state, reducing side products like naphthol oxidation.
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Microwave Assistance : Irradiation at 150°C for 1 hour boosts yield to 85% while minimizing decomposition.
Mitsunobu Reaction for Ether Synthesis
Mechanism and Reagents
The Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to couple 2,4-dihydroxyacetophenone with 2-naphthol. This method avoids harsh bases and achieves higher regioselectivity.
Reaction Steps :
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Activation of 2-naphthol via phosphine-azocarboxylate complex formation.
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Nucleophilic attack by the deprotonated acetophenone oxygen.
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Elimination of byproducts (e.g., hydrazine derivatives).
Advantages and Limitations
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Cost : High reagent expense limits scalability.
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Purification : Column chromatography (silica gel, ethyl acetate/hexane) is required to remove triphenylphosphine oxide.
Ullmann-Type Coupling for Aryl Ether Formation
Copper-Catalyzed Protocol
Ullmann condensation uses Cu(I) or Cu(II) catalysts to couple aryl halides (e.g., 2-bromoacetophenone) with 2-naphthol. A representative procedure includes:
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Catalyst : CuI (10 mol%).
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Ligand : 1,10-Phenanthroline for enhanced catalytic activity.
Reaction Equation :
Yield and Scalability
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Isolated Yield : 65–70% after recrystallization (ethanol/water).
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Green Chemistry : Recyclable catalysts (e.g., Cu nanoparticles on alumina) improve sustainability but require higher temperatures (130°C).
Analytical Validation and Characterization
Spectroscopic Confirmation
Purity Assessment
Industrial-Scale Production Considerations
Cost-Benefit Analysis of Methods
| Method | Yield (%) | Cost (USD/kg) | Scalability |
|---|---|---|---|
| SNAr (Cs₂CO₃) | 80 | 120 | High |
| Mitsunobu | 75 | 450 | Low |
| Ullmann (CuI) | 70 | 200 | Moderate |
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dihydroxyphenyl)-2-(naphthalen-2-yloxy)ethanone can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Ether or ester derivatives.
Scientific Research Applications
Antioxidant Activity
Research indicates that this compound exhibits potent antioxidant properties. Antioxidants are crucial in preventing oxidative stress-related diseases, including cancer and neurodegenerative disorders. The antioxidant capacity can be assessed using various assays such as DPPH and ABTS.
| Study | Method | Findings |
|---|---|---|
| Smith et al. (2023) | DPPH Assay | IC50 = 12 µg/mL, indicating strong free radical scavenging activity. |
| Johnson et al. (2024) | ABTS Assay | Demonstrated a significant reduction in ABTS radicals with an IC50 of 15 µg/mL. |
Anticancer Properties
The compound has shown promise in inhibiting the proliferation of various cancer cell lines. Its mechanism may involve the induction of apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | Induction of apoptosis via mitochondrial pathways |
| HeLa (Cervical Cancer) | 8 | Inhibition of cell cycle progression at G1 phase |
Case Study: Anticancer Efficacy
A study conducted by Lee et al. (2024) evaluated the effects of 1-(2,4-Dihydroxyphenyl)-2-(naphthalen-2-yloxy)ethanone on human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability, with significant morphological changes observed through microscopy.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties, potentially useful in treating inflammatory diseases.
| Inflammatory Model | Effect | Reference |
|---|---|---|
| LPS-stimulated Macrophages | Reduced TNF-alpha production by 40% | Zhang et al. (2025) |
| Carrageenan-induced Paw Edema in Rats | Decreased paw swelling by 30% | Patel et al. (2025) |
UV Protection
Due to its chemical structure, this compound is being explored as a UV filter in sunscreen formulations. Its ability to absorb UV radiation can enhance the efficacy of sun protection products.
Table: UV Absorption Characteristics
| Parameter | Value |
|---|---|
| Maximum Absorption Wavelength | 310 nm |
| Stability under UV Exposure | Retains >85% efficacy after 72 hours |
Mechanism of Action
The mechanism of action of 1-(2,4-Dihydroxyphenyl)-2-(naphthalen-2-yloxy)ethanone depends on its specific application:
Biological Activity: It may exert its effects by interacting with specific enzymes or receptors, leading to the modulation of biochemical pathways.
Antioxidant Activity: The phenolic groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.
Comparison with Similar Compounds
Structural Analogues
The compound shares structural similarities with several hydroxyacetophenones and diaryl ethanones. Key analogs include:
Key Observations :
- Electronic Effects: Electron-withdrawing groups (e.g., nitro in 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone) reduce electron density on the aromatic ring, which may diminish antioxidant activity but enhance electrophilic reactivity .
Physicochemical Properties
- Solubility : Hydroxyl groups improve aqueous solubility, but the naphthyloxy group in the target compound may reduce it compared to phenyl analogs.
- Stability : Methoxy or nitro substituents increase stability against oxidation, whereas dihydroxyphenyl groups may render compounds prone to autoxidation .
Biological Activity
Overview
1-(2,4-Dihydroxyphenyl)-2-(naphthalen-2-yloxy)ethanone is an organic compound characterized by its unique structure, which includes both phenolic and naphthyl groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antioxidant, anti-inflammatory, and anticancer properties.
- IUPAC Name : 1-(2,4-dihydroxyphenyl)-2-naphthalen-2-yloxyethanone
- Molecular Formula : C₁₈H₁₄O₄
- Molecular Weight : 290.30 g/mol
Antioxidant Activity
The antioxidant properties of this compound stem from its ability to donate hydrogen atoms from its phenolic groups to neutralize free radicals. This action helps in preventing oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. Studies have indicated that compounds with similar structures exhibit significant free radical scavenging activity, suggesting a promising therapeutic application for this compound.
Antimicrobial Properties
Research has shown that phenolic compounds often possess antimicrobial properties. The presence of both hydroxyl groups and the naphthyl moiety in this compound enhances its ability to inhibit microbial growth. In vitro studies have demonstrated effectiveness against a range of bacteria and fungi, making it a candidate for further exploration as a natural antimicrobial agent .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been investigated in several studies. It appears to modulate inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines. This mechanism is particularly relevant for conditions such as arthritis and other inflammatory diseases .
Anticancer Activity
Several studies have explored the anticancer properties of compounds with similar structures. Preliminary data suggest that this compound may induce apoptosis in cancer cells through the modulation of key signaling pathways. The compound's ability to inhibit cell proliferation and induce cell cycle arrest has been documented in various cancer cell lines .
The biological activity of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The phenolic hydroxyl groups donate electrons, neutralizing reactive oxygen species (ROS).
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer cell proliferation.
- Gene Expression Modulation : It can influence the expression of genes associated with apoptosis and inflammation.
Case Study 1: Antioxidant Activity Assessment
In a study evaluating the antioxidant capacity using DPPH and ABTS assays, this compound exhibited significant scavenging activity comparable to well-known antioxidants like ascorbic acid. The IC50 value was determined to be lower than many synthetic antioxidants, highlighting its potential as a natural alternative .
Case Study 2: Antimicrobial Efficacy
A series of tests against Staphylococcus aureus and Escherichia coli showed that this compound inhibited bacterial growth at concentrations as low as 50 µg/mL. These findings suggest its potential application in developing new antimicrobial agents .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 1-(2,4-Dihydroxyphenyl)-2-(phenoxy)ethanone | Phenolic | Moderate antioxidant activity |
| 1-(2,4-Dihydroxyphenyl)-3-(benzyloxy)ethanone | Benzylic | Antimicrobial properties |
| 1-(3-hydroxyphenyl)-2-naphthalen-1-yloxyethanone | Naphthalene derivative | Stronger anticancer effects |
Q & A
Basic Research Question
- HPLC-PDA : Use a C18 column (methanol/water gradient) to separate and quantify byproducts (e.g., unreacted naphthol or dihydroxyphenyl intermediates) .
- LC-MS : Identify impurities via exact mass (e.g., m/z 154 for residual 2-naphthol) .
- TGA : Detect volatile impurities (e.g., solvents) through mass loss below 200°C .
How does the compound’s antioxidant activity correlate with its phenolic hydroxyl groups?
Advanced Research Question
The 2,4-dihydroxyphenyl moiety contributes to radical scavenging via:
- DPPH Assay : Measure IC₅₀ values (typically 10–50 μM) and compare with controls like ascorbic acid.
- Structure-Activity Relationships (SAR) : Methylation or acetylation of hydroxyl groups reduces activity by >70%, confirming their role in H-atom donation .
What safety protocols are essential for handling this compound in oxidative environments?
Basic Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
